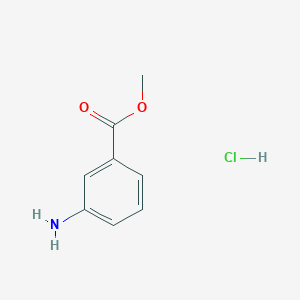

Methyl 3-aminobenzoate hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl 3-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBOCKNQMSJDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481892 | |

| Record name | METHYL 3-AMINOBENZOATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87360-24-5 | |

| Record name | Benzoic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87360-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 3-AMINOBENZOATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Attack by the Amino Group:the Amino Group Nh₂ on the Aromatic Ring is Nucleophilic Due to the Lone Pair of Electrons on the Nitrogen Atom. This Group Can Attack Various Electrophilic Centers. for Instance, the Amino Group Can React with Isocyanates in a Nucleophilic Addition Reaction to Form Substituted Thiourea Derivatives.researchgate.netit Can Also React with the Carbonyl Group of Aldehydes or Ketones to Form an Unstable Amino Methanol Intermediate, Which, Under Acidic Conditions, Dehydrates to Form an Imine a Schiff Base .nih.govthis Reactivity Allows Aminobenzoates to Serve As Key Intermediates in the Synthesis of a Wide Range of More Complex Molecules and Pharmaceutical Agents.nih.govresearchgate.net

Chemical Reactivity and Derivatization Studies of Methyl 3 Aminobenzoate Hydrochloride

Reactivity at the Amine Functional Group

The presence of the primary aromatic amine in Methyl 3-aminobenzoate (B8586502) hydrochloride dictates a significant portion of its chemical behavior, allowing for a variety of transformations at the nitrogen atom.

Acid-Base Equilibria and Protonation Phenomena

The amine group in methyl 3-aminobenzoate acts as a weak base and can be protonated by acids to form an ammonium (B1175870) salt. In the case of the hydrochloride salt, the amine group exists in its protonated form, the anilinium ion. The equilibrium between the free amine and its protonated form is fundamental to its reactivity and solubility.

The acidity of the anilinium ion is described by its pKa value. For methyl 3-aminobenzoate, the pKa of the protonated amine is approximately 3.64 at 25°C. chemicalbook.comvulcanchem.com This value indicates that it is a moderately weak acid, and the position of the equilibrium is highly dependent on the pH of the solution.

pH < pKa: The protonated form, methyl 3-(ammonio)benzoate chloride, predominates. pH > pKa: The neutral form, methyl 3-aminobenzoate, is the major species.

This acid-base behavior is crucial for controlling reaction pathways. For instance, reactions requiring a nucleophilic amine, such as acylation or alkylation, are typically carried out under basic or neutral conditions to ensure a sufficient concentration of the free amine form. sciencemadness.org

Interactive Data Table: Acid-Base Properties of Methyl 3-aminobenzoate

| Property | Value | Conditions |

| pKa (protonated amine) | 3.64 | 25°C |

| Predominant form (pH < 3.64) | Methyl 3-(ammonio)benzoate | Aqueous solution |

| Predominant form (pH > 3.64) | Methyl 3-aminobenzoate | Aqueous solution |

Acylation and Alkylation Reactions for Functionalization

The nucleophilic nature of the free amino group allows for the formation of new carbon-nitrogen bonds through acylation and alkylation reactions, providing a route to a wide array of derivatives.

Acylation: The reaction of methyl 3-aminobenzoate with acylating agents such as acid chlorides or anhydrides in the presence of a base results in the formation of N-acyl derivatives (amides). For example, reaction with acetyl chloride would yield methyl 3-(acetylamino)benzoate. These reactions are typically performed in the presence of a non-nucleophilic base to scavenge the HCl produced. A general method for the acylation of aminobenzoic acids involves reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid. google.com

Alkylation: The amine group can also be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common issue. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for mono-alkylation. researchgate.net For instance, reaction with a suitable aldehyde via reductive amination can produce N-alkyl-3-aminobenzoate derivatives. acs.org Phase-transfer catalysis has also been employed for the methylation of the amino group in similar compounds like ethyl 4-aminobenzoate (B8803810). acs.org

Interactive Data Table: Representative Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acyl derivative (Amide) |

| Alkylation (Reductive Amination) | Aldehyde + NaBH₄ | N-alkyl derivative |

| Alkylation (Direct) | Alkyl halide | N-alkyl derivative(s) |

Formation of Isothiocyanate Derivatives for Further Synthesis

A significant derivatization of the primary amine is its conversion to an isothiocyanate (-N=C=S). This functional group is a valuable synthon for the preparation of various heterocyclic compounds and thioureas. wikipedia.org The synthesis of methyl 3-isothiocyanatobenzoate from methyl 3-aminobenzoate hydrochloride typically proceeds via a two-step, one-pot procedure.

First, the amine reacts with carbon disulfide in the presence of a base (like sodium hydroxide) to form a dithiocarbamate (B8719985) salt. orgsyn.org In the second step, this intermediate is treated with a desulfurizing agent, such as ethyl chlorocarbonate or hydrogen peroxide, which facilitates the elimination of a molecule to yield the isothiocyanate. wikipedia.orgorgsyn.org The hydrochloride form of the starting material requires the use of an additional equivalent of base to neutralize the anilinium ion before it can react with carbon disulfide. orgsyn.org

This transformation introduces a highly reactive functional group that can readily participate in addition reactions with nucleophiles, such as amines to form substituted thioureas, which have applications in medicinal chemistry. wikipedia.org

Reactivity at the Ester Functional Group

The methyl ester group of the compound also presents opportunities for chemical modification, primarily through nucleophilic acyl substitution reactions.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. ucla.edu This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). masterorganicchemistry.com For methyl 3-aminobenzoate, reaction with an alcohol such as ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 3-aminobenzoate and methanol (B129727). ucla.edu

To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, frequently as the solvent. ucla.eduyoutube.com Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com To prevent unwanted side reactions, such as hydrolysis of the ester or reactions at the amine, the choice of catalyst and reaction conditions is critical. For instance, when performing a transesterification with ethanol, using sodium ethoxide as the catalyst is a common strategy. masterorganicchemistry.com

Interactive Data Table: Transesterification of Methyl 3-aminobenzoate

| Catalyst Type | Reagent | Product Example | Key Condition |

| Acid | Ethanol / H₂SO₄ | Ethyl 3-aminobenzoate | Excess ethanol as solvent |

| Base | Sodium Ethoxide / Ethanol | Ethyl 3-aminobenzoate | Anhydrous conditions |

Hydrolysis Kinetics and Mechanisms

The ester functional group can be hydrolyzed to the corresponding carboxylic acid, 3-aminobenzoic acid, under either acidic or basic conditions. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the ester undergoes saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt. viu.ca The reaction generally follows second-order kinetics.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.netkhanacademy.orgchegg.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a methanol molecule yield the carboxylic acid and regenerate the acid catalyst. researchgate.netkhanacademy.orgchegg.com

The rate of hydrolysis is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The Hammett equation can be used to quantify these effects. viu.cachemeurope.com For the hydrolysis of substituted methyl benzoates, electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged transition state in base-catalyzed hydrolysis. viu.caresearchgate.net Conversely, the effect in acid-catalyzed hydrolysis is more complex.

Derivatization Strategies for Analytical and Synthetic Applications

The dual functionality of this compound opens up numerous avenues for derivatization. These strategies are pivotal for synthesizing new molecules and for preparing the compound for analytical characterization, which often requires modification to enhance properties like volatility and thermal stability.

Formation of Hydroxamic Acids from Ester Moieties

The ester group in this compound can be converted into a hydroxamic acid. This transformation is a common strategy in medicinal chemistry, as hydroxamic acids are known to be potent metal chelators, particularly for iron (Fe(III)) and zinc (Zn(II)), making them valuable functional groups in the design of enzyme inhibitors. nih.govresearchgate.net The general synthesis involves the reaction of an ester with hydroxylamine (B1172632) or its salt. wikipedia.org

The reaction is typically carried out by treating the ester with hydroxylamine hydrochloride in the presence of a base. nih.gov The base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (CH₃ONa), serves to generate free hydroxylamine in situ. nih.govnih.gov The choice of solvent and base is crucial to optimize the reaction yield and minimize the formation of the corresponding carboxylic acid as a byproduct. nih.gov Anhydrous alcoholic solutions are often employed to prevent hydrolysis of the ester or the acyl halide intermediate if one is formed. researchgate.netgoogle.com For instance, using hydroxylamine hydrochloride with an alcoholic solution of KOH or MeONa can help avoid the formation of carboxylic acid byproducts. nih.gov Another approach involves using lithium alcoholate in an anhydrous alcohol to prepare a solution of free hydroxylamine, which then reacts with the amino acid ester. google.com

The general reaction is as follows: C₆H₄(NH₂)COOCH₃ + NH₂OH → C₆H₄(NH₂)CONHOH + CH₃OH

Table 1: Reaction Conditions for Hydroxamic Acid Formation from Esters

| Reagents | Base | Solvent | Key Considerations | Reference |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | NaOH or KOH | Aqueous/Alcoholic Solution | May produce carboxylic acid as a byproduct. | nih.gov |

| Hydroxylamine Hydrochloride | Sodium Methoxide (CH₃ONa) | Methanol | Used for sensitive substrates; helps to avoid byproducts. | nih.gov |

| Hydroxylamine Hydrochloride | Lithium Alcoholate | Anhydrous Alcohol (e.g., Methanol) | Prepares a solution of free hydroxylamine for reaction with the ester. | google.com |

| Aqueous Hydroxylamine (NH₂OH) | Potassium Cyanide (KCN) (catalytic) | - | Used for the synthesis of complex hydroxamic acids. | nih.gov |

Two-Step Derivatization of Amino Acid Methyl Esters for Analytical Characterization

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is essential as compounds like amino acid esters are often non-volatile and thermally labile. dntb.gov.uabohrium.com A common and effective method is a two-step derivatization process that modifies both the amino and any other reactive functional groups. mdpi.com Although Methyl 3-aminobenzoate is not a standard alpha-amino acid, its structure as an amino acid methyl ester makes it amenable to similar derivatization protocols designed to increase volatility and thermal stability for GC-MS analysis. bohrium.comresearchgate.net

The first step in the analysis of free amino acids typically involves esterification of the carboxylic acid group. mdpi.com Since the subject compound is already a methyl ester, this step is not necessary. The crucial step for this compound is the derivatization of the primary amino group. This is generally achieved through acylation.

In the second step, the amino group is derivatized, often by reacting the methyl ester with an acylating agent like pentafluoropropionic anhydride (PFPA) or by performing an N-acetylation using reagents such as a mixture of anhydrous methanol and acetyl chloride. dntb.gov.uanih.gov This reaction converts the polar amino group into a less polar, more stable amide. The use of fluorinated anhydrides like PFPA is particularly advantageous as it increases the electronegativity of the molecule, which can enhance its ionization in the mass spectrometer. mdpi.comnih.gov The resulting derivative, for example, a methyl-pentafluoropropionyl derivative, is significantly more volatile and thermally stable, making it suitable for GC-MS analysis. dntb.gov.uamdpi.com These derivatized samples are often stable for extended periods when stored in an appropriate solvent like toluene, allowing for reliable and reproducible quantitative analysis. bohrium.commdpi.com

Table 2: General Two-Step Derivatization for GC-MS Analysis of Amino Acid Esters

| Step | Purpose | Typical Reagents | Reaction Conditions | Reference |

|---|---|---|---|---|

| 1: Esterification | Convert carboxylic acid to ester (increases volatility). (Note: Already present in Methyl 3-aminobenzoate) | 2 M HCl in Methanol (CH₃OH) | 60 min at 80 °C | dntb.gov.uamdpi.com |

| 2: Acylation | Derivatize the amino group (increases stability and volatility). | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate (B1210297) | 30 min at 65 °C | mdpi.com |

| 2: Acylation (Alternative) | N-acetylation of the amino group. | Anhydrous Methanol/Acetyl Chloride | 1 hour at 70 °C | nih.gov |

Applications As a Versatile Building Block in Complex Organic and Medicinal Chemistry Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The structure of methyl 3-aminobenzoate (B8586502) is a key component in the synthesis of numerous pharmaceutical intermediates. chemicalbook.comsumitomo-chem.co.jp Its utility stems from its capacity to be integrated into larger, more complex molecules that exhibit specific biological activities.

The aminobenzoate scaffold is a classic structural motif in the development of local anesthetics. While procaine (B135) (a p-aminobenzoic acid derivative) is a well-known example, the m-amino orientation offered by methyl 3-aminobenzoate allows for the synthesis of structural analogs and derivatives with potentially different potencies, durations of action, and metabolic profiles. The compound provides a convenient starting point for introducing the necessary side chains and modifications required for anesthetic activity. For instance, related structures like Butylarticaine hydrochloride contain a substituted aminothiophene carboxylate moiety, highlighting the utility of amine and ester-bearing aromatic rings in this class of drugs. sigmaaldrich.com

Methyl 3-aminobenzoate is a precursor for a broad spectrum of biologically active compounds beyond specific therapeutic classes. chemicalbook.com The aminobenzoate framework is integral to many natural products with biological functions. nih.gov For example, the 5-hydroxy derivative of 3-aminobenzoate is the starting unit for the biosynthesis of complex macrocycles like rifamycins (B7979662) and ansamitocins. nih.gov The ability to use methyl 3-aminobenzoate as a synthetic handle allows chemists to construct molecules that mimic or build upon these natural scaffolds, leading to the discovery of new bioactive agents.

The aminobenzoate ester framework is a viable scaffold for the development of novel antimicrobial agents. Research into related isomers, such as methyl 2-aminobenzoate, has demonstrated this potential. In one study, novel organodiselenide hybrids were synthesized from a methyl aminobenzoate derivative. nih.gov These compounds were evaluated for their antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The results indicated that the aminobenzoate scaffold, when functionalized, can yield compounds with significant antimicrobial and antifungal activity. Specifically, methyl 2-amino-5-(methylselanyl) benzoate (B1203000) showed antifungal activity comparable to the standard drug clotrimazole (B1669251) and promising antibacterial effects. nih.gov This demonstrates the potential of the core aminobenzoate structure, including the 3-amino isomer, as a platform for creating new antimicrobial and antiviral agents.

The pursuit of new anticancer agents has also utilized the aminobenzoate scaffold. The pyridine (B92270) ring system, which can be synthesized from amino-precursors, is found in established drugs like the anticancer agent sorafenib. nih.gov Research has focused on creating novel compounds that incorporate this and related heterocyclic structures. For example, studies on organodiselenide-tethered methyl anthranilates (the 2-amino isomer of methyl 3-aminobenzoate) have shown significant anticancer potential. nih.gov One of the synthesized compounds, methyl 2-amino-5-(methylselanyl) benzoate, was found to be more cytotoxic to liver cancer cells (HepG2) than the established chemotherapy drug Adriamycin, and it exhibited a favorable therapeutic index, suggesting a degree of selectivity for cancer cells. nih.gov These findings underscore the value of the aminobenzoate ester moiety as a building block in the design and synthesis of potential new treatments for cancer.

Derivatives of m-aminobenzoic acid have been identified as potent inhibitors of cholinesterase enzymes, which is a key strategy in managing Alzheimer's disease. researchgate.net Methyl 3-aminobenzoate hydrochloride is an ideal starting material for producing these derivatives. Research has demonstrated the synthesis and significant acetylcholinesterase (AChE) inhibitory capacity of various simple-structured m-aminobenzoic acid derivatives. nih.govumn.edu In one key study, a synthesized derivative, compound 1b, was found to be more potent at inhibiting acetylcholinesterase than the established drugs galanthamine (B1674398) and tacrine. nih.govumn.eduebi.ac.uk This highlights the therapeutic potential of molecules derived directly from the m-aminobenzoic acid structure.

Table 1: Research Findings on m-Aminobenzoic Acid Derivatives as Cholinesterase Inhibitors

| Compound Class | Target Enzyme | Key Finding | Reference |

| m-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Compound 1b was identified as being more potent than both galanthamine and tacrine. | nih.gov, ebi.ac.uk, umn.edu |

| 2-, 3-, and 4-aminobenzoic acid derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Synthesized compounds were identified as potent cholinesterase inhibitors, useful for designing drugs for neurodegenerative diseases. | researchgate.net |

| p-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Novel derivatives showed significant reversal of cognitive deficits in animal models, comparable to donepezil. | nih.gov |

Contribution to Peptide Chemistry and Biomaterial Development

Beyond pharmaceuticals, this compound contributes to materials science and specialized chemical synthesis. Its structure is suitable for incorporation into polymers and peptides. The compound is explicitly noted for its application in solution-phase peptide synthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is used as an unnatural aromatic amino acid derivative, allowing for the creation of peptides with modified structures and properties. tcichemicals.com In the realm of biomaterials, aminobenzoate derivatives serve as building blocks for creating three-dimensional networked materials. rsc.org The defined geometry of the benzene (B151609) ring and the reactive handles of the amine and ester groups allow it to be used in the construction of rigid, porous crystalline or amorphous structures. rsc.org

Utilization in Solution-Phase Peptide Synthesis

Methyl 3-aminobenzoate is classified as a compound suitable for solution-phase peptide synthesis. chemicalbook.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com In this context, it functions as an unnatural aromatic β-amino acid. The methyl ester group serves as a protecting group for the carboxylic acid, allowing the amine group to be selectively coupled with the activated carboxylic acid of another amino acid to form a peptide bond.

While proteinogenic amino acids are l-α-amino acids, the incorporation of non-proteinogenic amino acids like meta-aminobenzoic acid (mABZ), the parent acid of methyl 3-aminobenzoate, is of great interest for creating novel peptide structures and peptidomimetics. nih.govresearchgate.net Research into the ribosomal incorporation of aminobenzoic acid derivatives has shown that while possible, it is less efficient than for natural amino acids. nih.govacs.org This makes chemical synthesis, particularly solution-phase synthesis, a crucial method for creating peptides containing these units. The process typically involves activating the carboxyl group of an N-protected amino acid and reacting it with the free amine of methyl 3-aminobenzoate. Subsequent deprotection of either the N-terminus or the methyl ester allows for further elongation of the peptide chain. sigmaaldrich.com

Synthesis of Unnatural Aromatic Amino Acid Derivatives

Methyl 3-aminobenzoate is itself considered an unnatural, non-proteinogenic amino acid derivative. tcichemicals.com Unnatural amino acids are those not found among the 22 naturally encoded in the genome and are used as building blocks to develop new therapeutic drugs and molecular probes. wikipedia.org They can be prepared synthetically through modifications of existing structures. wikipedia.org

Methyl 3-aminobenzoate, as an aromatic β-amino acid, provides a scaffold that can be further modified to create more complex unnatural amino acids. nih.govresearchgate.net The primary amine can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution, while the methyl ester can be hydrolyzed to the carboxylic acid or converted to other functional groups. These transformations allow for the synthesis of a diverse array of novel amino acid structures for incorporation into peptides or as standalone molecules in medicinal chemistry. General synthetic strategies for creating novel amino acid derivatives often involve the modification of functionalized precursors like methyl 3-aminobenzoate. nih.govresearchgate.nethuji.ac.il

Incorporation into Novel Polymer Materials

Methyl 3-aminobenzoate is a suitable monomer for the synthesis of advanced polymers such as polyamides and poly(ester amides). researchgate.netresearchgate.net These materials combine the thermal stability and mechanical strength associated with the rigid aromatic amide linkages with the degradability offered by ester bonds.

In polymerization reactions like interfacial polycondensation, the presence of a free carboxylic acid can be problematic, hindering monomer diffusion and preventing the growth of a high-quality polymer film. By using the methyl ester form, the carboxylic acid is effectively "masked," allowing the amine group to react efficiently with a diacyl chloride (like terephthaloyl chloride or isophthaloyl chloride) to form the amide bonds of the polymer backbone. This approach has been successfully used with related monomers, such as methyl 3,5-diaminobenzoate, to create high-performance polyamide thin-film composite membranes for desalination. The ester can also be hydrolyzed post-polymerization to introduce additional functionality into the final material.

Table 1: Polymerization Components for Aromatic Polyamides

| Amine Monomer | Acyl Chloride Monomer | Resulting Polymer Type |

|---|---|---|

| Methyl 3-aminobenzoate | Isophthaloyl dichloride | Aromatic Polyamide |

| Methyl 3-aminobenzoate | Terephthaloyl chloride | Aromatic Polyamide |

Intermediate in the Production of Dyes and Agrochemicals

Methyl 3-aminobenzoate serves as an important intermediate in the synthesis of dyes and agrochemicals. chemicalbook.com Its aromatic amine functionality is a key precursor for the production of azo dyes. The synthesis involves a two-step process: diazotization followed by azo coupling. unb.cayoutube.com

First, the primary aromatic amine of methyl 3-aminobenzoate is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). This converts the amine group into a highly reactive diazonium salt. In the second step, this diazonium salt is reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner to form an azo compound, characterized by the –N=N– linkage that acts as a chromophore, imparting color to the molecule. rasayanjournal.co.in The specific shade of the dye can be tuned by the choice of the coupling component.

In the field of agrochemicals, the compound is a versatile starting material for building more complex molecules with potential biological activity. chemicalbook.com

Synthesis of Novel Ring Systems and Heterocycles (e.g., Indenopyrazoles, Quinoxalines)

The bifunctional nature of methyl 3-aminobenzoate makes it an excellent precursor for the construction of various heterocyclic ring systems, which are core structures in many pharmacologically active compounds.

A notable example is its use in the synthesis of indenopyrazoles. Research has demonstrated the synthesis of Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate , a compound identified as a tubulin polymerization inhibitor with antiproliferative activity against human cancer cells. organic-chemistry.orgencyclopedia.pub The synthesis involves a two-step process starting from an indanone and reacting an intermediate with methyl 3-isothiocyanatobenzoate, which can be derived from methyl 3-aminobenzoate.

Table 2: Synthesis of a Bioactive Indenopyrazole Derivative

| Reactant 1 | Reactant 2 | Product | Biological Activity | Reference |

|---|

Furthermore, the aminobenzoate scaffold is utilized in the synthesis of quinoxalines. The most common method for synthesizing the quinoxaline (B1680401) ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org Derivatives of methyl 3-aminobenzoate can be incorporated into quinoxaline structures through various synthetic routes. For instance, a chloro-substituted quinoxaline can undergo nucleophilic aromatic substitution with an aminobenzoic acid derivative to form a more complex molecule. nih.govnih.gov These quinoxaline derivatives are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of the 3-Aminobenzoate (B8586502) Moiety's Role in Bioactivity

The specific arrangement of the functional groups in the 3-aminobenzoate moiety is critical to its interaction with biological systems. The amino group can act as a hydrogen bond donor, while the carbonyl of the ester can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The entire scaffold's bioactivity is profoundly influenced by the spatial relationship between the amino and ester groups.

Research into the ribosomal incorporation of aminobenzoic acid isomers highlights the importance of this meta-orientation. rsc.orgacs.org In studies comparing ortho-, meta-, and para-aminobenzoic acids, the meta-aminobenzoic acid (mABZ) derivative was incorporated into peptide oligomers with very low efficiency, far less than the ortho- and para-isomers. acs.org This suggests that the geometry of the 3-aminobenzoate moiety is not conducive to the induced fit required within the peptidyl transferase center (PTC) of the ribosome, sterically impeding the conformational changes necessary for efficient amide bond formation. acs.org This inherent difference in reactivity underscores how the 3-amino substitution pattern dictates its biological recognition and processing.

Despite its low reactivity in ribosomal systems, meta-aminobenzoic acid is a crucial intermediate in the synthesis of a variety of pharmaceuticals, including painkillers and antihypertensive drugs, indicating its value as a structural motif in compounds designed for other biological targets. nih.gov The photodynamic properties of methyl 3-aminobenzoate have also been studied, revealing that its relaxation pathway after UV excitation is distinct from its ortho and para isomers, a factor relevant to its use in applications like sunscreens. rsc.org

Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity

Modifying the basic methyl 3-aminobenzoate structure by adding or altering substituents on the aromatic ring is a cornerstone of rational drug design, enabling the fine-tuning of pharmacological activity, selectivity, and potency.

Studies on various aminobenzoic acid derivatives have demonstrated that even minor changes can lead to significant shifts in biological effect. For example, the introduction of different substituents can yield compounds with a wide array of therapeutic applications, including antibacterial, anti-Alzheimer's, and antioxidant activities. nih.gov

A clear example of this principle is seen in the development of cholinesterase inhibitors, which are relevant for treating neurodegenerative diseases. Research has shown that the position and nature of substituents on the aminobenzoic acid core are critical. Specifically, for certain quinoline (B57606) derivatives, meta-substituted chloro and fluoro molecules exhibited predominant anti-cholinesterase potential. researchgate.net This highlights how targeted modifications can enhance selectivity for a particular biological target.

The following table summarizes findings on how different substituents on aminobenzoic acid-based scaffolds influence their pharmacological activity.

| Scaffold/Derivative Class | Substituent(s) | Observed Pharmacological Activity | Reference |

| Benzylaminobenzoic Acid | Benzyl group on the amine | Cholinesterase Inhibition (BChE) | nih.gov |

| Isatin-aminobenzoic Acid Hybrids | Isatin moiety linked to the amine | Antibacterial (Gram-positive), Anti-biofilm | nih.gov |

| Aminobenzoic Acid Derivatives | Benzoyl group | Antioxidant | researchgate.net |

| Quinoline-based Derivatives | Chloro and Fluoro groups (meta-position) | Anti-cholinesterase | researchgate.net |

| N-bromoamido-2-aminobenzothiazoles | Bromoamido group | Antimicrobial | eurekaselect.com |

Stereochemical Considerations in Design and Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the efficacy and safety of many drugs. nih.gov Methyl 3-aminobenzoate is an achiral molecule, meaning it is superimposable on its mirror image and does not have a chiral center. This is because no carbon atom in the molecule is attached to four different substituent groups.

However, the achiral nature of the methyl 3-aminobenzoate precursor does not diminish the importance of stereochemistry in the drugs derived from it. In fact, it often serves as a starting material for the synthesis of complex chiral molecules. nih.gov During synthesis, reactions can introduce chiral centers into the derivative molecule, resulting in enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.govwikipedia.org

Although enantiomers have identical physical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. wikipedia.orgkhanacademy.org The body's receptors, enzymes, and other biological targets are themselves chiral and can differentiate between the enantiomers of a drug, often leading to one being more active (the eutomer) and the other being less active or even responsible for adverse effects (the distomer). khanacademy.org

Furthermore, the conformational landscape of aminobenzoic acids is fundamentally different from that of natural L-α-amino acids due to the sp²-hybridized backbone of the aromatic ring, which constrains its conformational freedom. acs.org This structural rigidity is a key stereochemical feature that influences how these molecules fit into the binding sites of biological targets. acs.org Therefore, while methyl 3-aminobenzoate itself is achiral, the principles of stereochemistry are paramount when it is used as a building block in the design and synthesis of new, more complex and potentially chiral therapeutic agents.

Computational and In Silico Approaches to SAR

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new drug candidates. These in silico techniques allow researchers to predict the properties of molecules before they are synthesized, saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. ijprajournal.com This method is used to estimate the strength of the interaction, typically reported as a binding energy or docking score, which helps in identifying promising drug candidates. researchgate.netijprajournal.com

Derivatives based on the aminobenzoic acid scaffold have been extensively studied using molecular docking to explore their potential against various diseases. For instance:

Antimicrobial Agents: Isatin-aminobenzoic acid hybrids were docked into the active site of B. subtilis histidine kinase to understand their binding mode and rationalize their antibacterial activity. nih.gov Similarly, substituted aminobenzothiazoles showed good binding affinity towards the fungal enzyme Cytochrome P450 14 alpha-sterol demethylase. eurekaselect.com

Cholinesterase Inhibitors: In the design of agents for Alzheimer's disease, docking studies predicted that certain aminobenzoic acid derivatives could bind effectively to both acetylcholinesterase and butyrylcholinesterase, with calculated binding energies correlating with their experimentally observed inhibitory potential. nih.govresearchgate.net

The table below presents examples of docking studies performed on aminobenzoic acid derivatives.

| Derivative Class | Biological Target | Predicted Binding Energy (ΔG) | Reference |

| Aminobenzoic Acid Derivative (Compound 5b) | Acetylcholinesterase | -9.54 kcal/mol | researchgate.net |

| Aminobenzoic Acid Derivative (Compound 2c) | Butyrylcholinesterase | -5.53 kcal/mol | researchgate.net |

| Benzylaminobenzoic Acid Derivative | Butyrylcholinesterase | -5.53 kcal/mol | nih.gov |

| Isatin-aminobenzoic Acid Hybrid (Compound 2a) | B. subtilis Histidine Kinase | Not explicitly stated, but key residues identified | nih.gov |

| Substituted Aminobenzothiazole | Cytochrome P450 14α-sterol demethylase (CYP51) | Good-moderate affinity reported | eurekaselect.com |

These simulations provide crucial insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern ligand binding, thereby guiding the rational design of more potent and selective inhibitors.

Beyond binding affinity, a successful drug must possess favorable ADME properties: it needs to be absorbed into the bloodstream, distribute to the correct tissues, be metabolized at an appropriate rate, and be excreted from the body. github.com In silico ADME prediction is a critical part of early-stage drug discovery, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetics. nih.gov

Various computational models and software, such as SwissADME, are used to predict these properties based on a molecule's structure. nih.govmdpi.com Key parameters evaluated include:

Lipophilicity (logP): Affects solubility and membrane permeability.

Molecular Weight: Influences diffusion and transport.

Topological Polar Surface Area (TPSA): Correlates with a drug's ability to cross biological membranes.

Drug-Likeness Rules: Filters like Lipinski's Rule of Five, which assess if a compound has physicochemical properties that would make it a likely orally active drug. nih.gov

Human Gastrointestinal Absorption (HGA) and Blood-Brain Barrier (BBB) Permeability: Predictions of a compound's ability to be absorbed from the gut and to enter the central nervous system. nih.gov

The following interactive table shows predicted ADME properties for a hypothetical series of Methyl 3-aminobenzoate derivatives, illustrating the type of data generated in these computational studies.

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Lipinski Violations | HGA Prediction | BBB Permeant |

| Methyl 3-aminobenzoate | 151.16 | 1.35 | 52.32 | 0 | High | Yes |

| Derivative A (added -Cl) | 185.61 | 2.05 | 52.32 | 0 | High | Yes |

| Derivative B (added -NO2) | 196.16 | 1.40 | 98.14 | 0 | High | No |

| Derivative C (amide formation) | 254.28 | 2.50 | 81.61 | 0 | High | Yes |

| Derivative D (large lipophilic group) | 350.45 | 4.80 | 65.40 | 0 | High | Yes |

Note: Data in this table is illustrative and calculated based on representative structures for educational purposes.

By analyzing these in silico predictions, medicinal chemists can prioritize the synthesis of compounds with the highest probability of having both strong biological activity and a favorable ADME profile, significantly streamlining the drug discovery process. github.com

Pharmacological and Biological Activity Research

Investigation of Molecular Targets and Pathways

The pharmacological and biological activities of methyl 3-aminobenzoate (B8586502) hydrochloride and its derivatives have been the subject of research, exploring their interactions with various molecular targets and cellular pathways.

Currently, there is a lack of direct scientific evidence from published research specifically investigating the sodium channel blocking activity of methyl 3-aminobenzoate hydrochloride. However, it is noteworthy that other local anesthetics, such as procaine (B135), which are known sodium channel blockers, share a structural similarity as they are also amino ester derivatives of benzoic acid. wikipedia.org Procaine acts primarily by blocking sodium channels, which is a common mechanism for local anesthetics. wikipedia.org This structural relationship might suggest a potential area for future investigation into the ion channel modulating effects of this compound.

Research has been conducted on derivatives of 3-amino-benzoic acid methyl ester to evaluate their potential as inhibitors of key antioxidant enzymes, human Glutathione Reductase (hGR) and human Glutathione S-Transferase (hGST). researchgate.net These enzymes play a crucial role in the cellular defense against oxidative stress and detoxification of harmful substances. researchgate.netnih.gov

In a study investigating various derivatives, it was found that specific substitutions on the methyl 3-aminobenzoate backbone resulted in significant inhibitory activity. For instance, methyl 3-amino-5-chlorobenzoate demonstrated the most potent inhibitory effect on hGR, while methyl 3-amino-4-nitrobenzoate was the most effective inhibitor of hGST. researchgate.net The inhibition constants (Ki) for these derivatives were determined, providing a quantitative measure of their inhibitory potency.

Table 1: Inhibitory Activity of Methyl 3-Aminobenzoate Derivatives on hGR and hGST

| Compound | Target Enzyme | Ki (μM) |

|---|---|---|

| Methyl 3-amino-5-chlorobenzoate | hGR | 0.524 ± 0.109 |

| Methyl 3-amino-4-nitrobenzoate | hGST | 37.05 ± 4.487 |

Data sourced from a study on 3-amino-benzoic acid methyl ester derivatives. researchgate.net

Molecular docking studies were also employed to understand the binding interactions between these inhibitor molecules and the active sites of the GR and GST enzymes. researchgate.net The findings from these in silico analyses helped to rationalize the observed inhibitory activities and provided insights into the structure-activity relationships of this class of compounds. researchgate.net

As of the latest available scientific literature, there are no published studies specifically investigating the inhibitory effects of this compound on acetylcholine (B1216132) esterase. Acetylcholine esterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. wikipedia.org Inhibitors of this enzyme have therapeutic applications in conditions such as Alzheimer's disease and myasthenia gravis. wikipedia.orgnih.gov The potential for this compound to act as an acetylcholine esterase inhibitor remains an unexamined area of research.

While direct studies on this compound are not available, research into its derivatives has shown an impact on fundamental cellular processes such as tubulin polymerization. A synthesized derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has been identified as an inhibitor of tubulin polymerization. This compound demonstrated antiproliferative activity against human cancer cells, which was attributed to its ability to disrupt microtubule formation and induce G2/M cell cycle arrest.

Enzyme Inhibition Studies

Pharmacokinetic and Biotransformation Research

There is limited specific pharmacokinetic and biotransformation data available for this compound. However, based on its chemical structure as a benzoate (B1203000) ester, its metabolic fate can be predicted.

It is anticipated that this compound would undergo hydrolysis by plasma esterases, cleaving the ester bond to yield 3-aminobenzoic acid and methanol (B129727). wikipedia.orgnih.gov This is a common metabolic pathway for ester-containing compounds. nih.gov The resulting 3-aminobenzoic acid can be further metabolized. For instance, the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database includes a pathway for aminobenzoate degradation. genome.jp

Furthermore, the biotransformation of a related compound, mefenamic acid, which is an aminobenzoic acid derivative, involves metabolism by cytochrome P450 enzymes, specifically CYP2C9, leading to hydroxylated and carboxylated metabolites. wikipedia.org This suggests that in addition to hydrolysis, methyl 3-aminobenzoate could potentially undergo phase I metabolism mediated by CYP enzymes, followed by phase II conjugation reactions to facilitate excretion. wikipedia.org

A study on the hydrolytic stability of various benzoate esters in rat plasma indicated that methyl benzoate has a half-life of 36 minutes, which is longer than that of ethyl, n-propyl, and n-butyl benzoates. nih.gov This suggests that the size of the alcohol moiety of the ester influences the rate of plasma hydrolysis. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-aminobenzoate |

| 3-Aminobenzoic acid |

| Methanol |

| Procaine |

| Methyl 3-amino-5-chlorobenzoate |

| Methyl 3-amino-4-nitrobenzoate |

| Glutathione |

| Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate |

| Mefenamic acid |

| Methyl benzoate |

| Ethyl benzoate |

| n-Propyl benzoate |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of methyl 3-aminobenzoate (B8586502) hydrochloride, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of methyl 3-aminobenzoate and its hydrochloride salt. While spectra are often recorded on the free base, the data provides a foundational understanding of the carbon-hydrogen framework. chemicalbook.comchemicalbook.com The formation of the hydrochloride salt, through protonation of the amino group, leads to predictable changes in the NMR spectrum, particularly for nuclei near the ammonium (B1175870) group.

¹H NMR: The proton NMR spectrum of methyl 3-aminobenzoate (the free base) in a solvent like deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic protons, the methyl ester protons, and the amino group protons. chemicalbook.com The aromatic protons typically appear as a complex multiplet pattern in the range of δ 6.8-7.4 ppm. chemicalbook.com The methyl group of the ester gives a sharp singlet around δ 3.8-3.9 ppm. chemicalbook.com The two protons of the primary amine (-NH₂) also produce a signal, which can be broad and its chemical shift can vary. chemicalbook.com Upon protonation to form the hydrochloride salt, the -NH₂ group becomes an -NH₃⁺ group. This change induces a downfield shift in the signals of the adjacent aromatic protons due to the increased electron-withdrawing nature of the ammonium group. The structure of the hydrochloride salt can be confirmed by its NMR spectrum. prepchem.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For methyl 3-aminobenzoate, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. chemicalbook.com The carbonyl carbon is typically found in the δ 165-168 ppm region. rsc.org The aromatic carbons resonate in the δ 115-150 ppm range, and the methyl carbon of the ester appears upfield, around δ 52 ppm. chemicalbook.comrsc.org Similar to ¹H NMR, the formation of the hydrochloride salt affects the chemical shifts of the aromatic carbons, especially the carbon atom bonded to the amino group.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Methyl 3-aminobenzoate (Free Base)

| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.41 - 6.84 | Multiplet | C4-H, C5-H, C6-H, C2-H |

| Amine Protons | ~3.8 | Broad Singlet | -NH₂ |

| Methyl Protons | 3.88 | Singlet | -OCH₃ |

| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~167 | C=O |

| Aromatic Carbons | 115 - 147 | Aromatic Ring |

| Methyl Carbon | ~52 | -OCH₃ |

| Note: Data is approximate and based on typical values found in chemical databases. chemicalbook.comchemicalbook.com Actual values can vary based on solvent and experimental conditions. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in methyl 3-aminobenzoate hydrochloride. chemicalbook.com The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds.

For the free base, methyl 3-aminobenzoate, the spectrum shows characteristic peaks for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. chemicalbook.comnih.gov

When converted to the hydrochloride salt, significant changes appear in the IR spectrum. The N-H stretching bands of the primary amine are replaced by a very broad and strong absorption band for the ammonium ion (R-NH₃⁺), which typically spans from 2500 to 3200 cm⁻¹. This broad band often overlaps with the aromatic and aliphatic C-H stretching vibrations. The position of the carbonyl (C=O) stretch may also shift slightly due to changes in the electronic environment.

Table 2: Key IR Absorption Bands for Methyl 3-aminobenzoate and its Hydrochloride Salt

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Free Base) | Expected Wavenumber (cm⁻¹) (Hydrochloride Salt) |

| Amine/Ammonium | N-H Stretch | 3300-3500 (two sharp bands) | 2500-3200 (broad, strong band) |

| Ester Carbonyl | C=O Stretch | ~1720 | ~1720 (may shift slightly) |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 |

| Ester C-O | C-O Stretch | 1200-1300 | 1200-1300 |

| Note: Wavenumbers are approximate and based on general spectroscopic principles and data from similar compounds. chemicalbook.comnih.gov |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern.

Electrospray Ionization (ESI-MS): ESI-MS is particularly well-suited for analyzing the hydrochloride salt as it is a soft ionization technique that can analyze polar, ionic compounds directly from a solution. In positive ion mode, ESI-MS of this compound would detect the protonated molecule of the free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of 152.07, corresponding to the molecular formula [C₈H₁₀NO₂]⁺. nih.gov This technique is often coupled with liquid chromatography (LC-MS) for simultaneous separation and detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile hydrochloride salt must typically be converted back to its more volatile free base, methyl 3-aminobenzoate. nih.gov The electron ionization (EI) mass spectrum of the free base shows a prominent molecular ion peak (M⁺) at m/z 151, confirming its molecular weight. nih.govsigmaaldrich.com The fragmentation pattern provides structural information. A major fragment ion is commonly observed at m/z 120, which results from the loss of the methoxy (B1213986) group (•OCH₃) from the molecular ion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of MS. This is a highly effective method for analyzing this compound in complex mixtures, allowing for its quantification and the identification of impurities. nih.gov The method can be tailored to separate the target compound from related substances before it enters the mass spectrometer for analysis.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, thereby enabling accurate purity assessment and monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for monitoring the progress of its synthesis. helixchrom.com HPLC methods offer high resolution, sensitivity, and reproducibility.

For a compound like this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often with a buffer like ammonium acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention of the compound can be controlled by adjusting the mobile phase composition, pH, and buffer concentration. helixchrom.com Detection is usually performed with a UV detector, as the aromatic ring in the molecule absorbs UV light strongly. HPLC is also used to separate isomers of aminobenzoic acid, demonstrating its high resolving power. helixchrom.com

Gas Chromatography (GC) is a standard method for assessing the purity of volatile compounds and is frequently used for the analysis of the free base form, methyl 3-aminobenzoate. sigmaaldrich.comavantorsciences.comsigmaaldrich.com The hydrochloride salt itself is not suitable for direct GC analysis due to its low volatility and thermal instability. Therefore, analysis requires either converting the salt to the free base or performing a derivatization step.

In many quality control settings, the purity of methyl 3-aminobenzoate is specified by GC analysis, often using a flame ionization detector (FID). avantorsciences.comsigmaaldrich.com For the analysis of related amino-containing compounds, derivatization is a common strategy to increase volatility and improve chromatographic behavior. researchgate.net Reagents such as trifluoroacetylacetone or silylating agents can be used to create more volatile derivatives suitable for GC analysis. researchgate.netjfda-online.com While not always necessary for methyl 3-aminobenzoate itself, derivatization is a key technique when analyzing it as part of a more complex matrix or when trying to detect trace-level impurities. jfda-online.com

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions in organic synthesis. analyticaltoxicology.commerckmillipore.com In the context of synthesizing this compound, typically formed from the esterification of 3-aminobenzoic acid with methanol in the presence of an acid catalyst like thionyl chloride or hydrochloric acid, TLC is an invaluable tool for qualitatively assessing the conversion of reactants to products. chemicalbook.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of adsorbent material, most commonly silica (B1680970) gel, coated on a solid support like glass or aluminum. merckmillipore.comorgsyn.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

For the synthesis of Methyl 3-aminobenzoate, the starting material, 3-aminobenzoic acid, is significantly more polar than the product, Methyl 3-aminobenzoate, due to the presence of the free carboxylic acid group. This difference in polarity is the basis for their separation on TLC. The less polar product will travel further up the plate, resulting in a higher Retention Factor (Rf), while the more polar starting material will have a lower Rf value.

To monitor the reaction, a TLC plate is typically spotted with three lanes:

Starting Material: A reference spot of the initial reactant (3-aminobenzoic acid).

Co-spot: A combined spot of the starting material and the reaction mixture.

Reaction Mixture: A spot of the current reaction mixture.

By comparing the intensity of the spots over time, a researcher can track the disappearance of the starting material and the appearance of the product. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. youtube.com

Visualization: Since Methyl 3-aminobenzoate and its precursor contain an aromatic ring, they are UV-active and can be easily visualized under a UV lamp (typically at 254 nm), where they appear as dark spots on a fluorescent background. libretexts.org Alternatively, staining agents can be used. Iodine vapor is a common general-use stain that reversibly reacts with many organic compounds to produce yellow-brown spots. libretexts.org Other stains like phosphomolybdic acid can also be employed, which often require heating the plate for the spots to become visible. libretexts.org

Table 1: Example TLC System for Monitoring Methyl 3-aminobenzoate Synthesis

| Parameter | Condition | Rationale/Details |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Standard polar adsorbent suitable for separating compounds with moderate polarity differences. rsc.org The F254 indicates a fluorescent indicator for UV visualization. merckmillipore.com |

| Mobile Phase | Toluene : Acetone : Methanol : Ammonia (B1221849) (8:3:3:0.1, v/v) | This solvent system provides a good balance of polarity to effectively separate the polar starting material from the less polar ester product. rsc.org The small amount of ammonia helps to ensure sharp spots for the amine. |

| Visualization | UV Light (254 nm) | Non-destructive method. Both reactant and product are aromatic and will absorb UV light, appearing as dark spots. libretexts.org |

| Expected Rf Values | Product > Starting Material | Methyl 3-aminobenzoate (ester) is less polar and will travel further up the plate than the more polar 3-aminobenzoic acid (carboxylic acid). youtube.com |

Specialized Analytical Derivatization Procedures

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical technique. For a molecule like Methyl 3-aminobenzoate, derivatization is primarily employed to enhance its performance in chromatographic analyses, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comnih.gov

Derivatization for Enhanced Chromatographic Separation and Detection

The primary amine group (-NH₂) and, to a lesser extent, the ester group of Methyl 3-aminobenzoate can pose challenges for certain chromatographic methods. The polar nature of the amine group can lead to poor peak shape (tailing) and low volatility, which is problematic for GC analysis. thermofisher.com In HPLC, while the compound has a UV chromophore, derivatization can be used to introduce a highly fluorescent tag, dramatically lowering detection limits. thermofisher.comaxionlabs.com

For Gas Chromatography (GC): The goal of derivatization for GC is to convert the polar N-H bonds into less polar, more volatile, and more thermally stable groups. sigmaaldrich.com This improves chromatographic peak shape and reduces the likelihood of decomposition in the hot GC injector. nih.gov

Silylation: This is a common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. MTBSTFA derivatives are particularly noted for their stability against moisture. sigmaaldrich.com The reaction involves heating the analyte with the silylating reagent to form the corresponding silylated amine.

Acylation: This method involves reacting the amine with an acylating agent, such as an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). nih.gov The resulting amide is more volatile and less polar. Fluorinated derivatives are especially useful as they can be detected with high sensitivity using an electron capture detector (ECD).

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often performed to enhance the detectability of the analyte, especially when analyzing samples from complex matrices where high sensitivity is required. nih.govcreative-proteomics.com

Fluorescent Tagging: Reagents that introduce a fluorescent moiety to the primary amine are widely used.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a popular pre-column derivatization method. axionlabs.com

Fluorenylmethyloxycarbonyl chloride (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comaxionlabs.com

Dansyl chloride: Another classic reagent that forms fluorescent sulfonamide derivatives, although the reaction can be slower. creative-proteomics.com

Table 2: Common Derivatization Reagents for Methyl 3-aminobenzoate Analysis

| Technique | Reagent | Abbreviation | Functional Group Targeted | Primary Benefit |

|---|---|---|---|---|

| GC | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2 | Increases volatility and thermal stability. thermofisher.com |

| GC | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH2 | Forms stable derivatives, less sensitive to moisture. sigmaaldrich.com |

| GC | Pentafluoropropionic anhydride | PFPA | -NH2 | Increases volatility; suitable for ECD detection. nih.gov |

| HPLC | o-Phthalaldehyde | OPA | -NH2 (primary amines) | Rapid reaction, produces highly fluorescent product. axionlabs.com |

| HPLC | Fluorenylmethyloxycarbonyl chloride | FMOC | -NH2 | Forms stable, highly fluorescent derivatives. thermofisher.com |

Application of Stable-Isotope Dilution GC-MS for Quantitative Research

For highly accurate and precise quantification of Methyl 3-aminobenzoate in complex samples, stable-isotope dilution mass spectrometry (SID-MS) is the gold standard methodology. psu.edu This technique utilizes a stable-isotope labeled (SIL) version of the analyte as an internal standard (IS). The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govumsl.edu

The key principle of SID-MS is that the SIL internal standard behaves identically to the native analyte during sample preparation, extraction, derivatization, and chromatographic analysis. nih.gov Therefore, any sample loss or variation in derivatization yield or instrument response will affect both the analyte and the internal standard to the same extent.

In a typical workflow, a known quantity of the SIL internal standard (e.g., Methyl 3-aminobenzoate-d₃, where three hydrogens have been replaced by deuterium) is added to the sample at the earliest possible stage. nih.gov The sample is then processed, and the mixture is analyzed by GC-MS. The mass spectrometer is set to monitor specific ion fragments for both the native analyte and the SIL internal standard. Since the two compounds co-elute, the concentration of the native analyte can be determined with high precision by measuring the ratio of the MS response of the analyte to that of the known amount of internal standard. psu.edunih.gov

A common strategy for preparing the SIL standard for compounds like Methyl 3-aminobenzoate involves using a deuterated derivatizing agent or starting from a deuterated precursor in the synthesis. nih.govumsl.edu For instance, esterification of 3-aminobenzoic acid with deuterated methanol (CD₃OD) in the presence of an acid catalyst would yield Methyl-d₃ 3-aminobenzoate. nih.gov This creates an internal standard with a mass difference of +3 Da compared to the analyte, which is easily resolved by a mass spectrometer.

Table 3: Example of Analyte and Stable-Isotope Labeled Standard for SID-MS

| Compound | Structure | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Methyl 3-aminobenzoate | C8H9NO2 | 151.16 | Analyte |

| Methyl-d3 3-aminobenzoate | C8H6D3NO2 | 154.18 | Internal Standard |

This approach provides superior accuracy for quantitative studies by correcting for variations in sample handling and instrument performance, making it an essential tool in advanced research applications. nih.gov

Toxicological Research and Environmental Impact Considerations

Investigation of Toxicity Profiles in Related Compounds

While specific toxicological data for Methyl 3-aminobenzoate (B8586502) hydrochloride is not extensively available in the public domain, significant research has been conducted on structurally similar compounds, particularly other aminobenzoate esters used as local anesthetics. These studies provide valuable insights into the potential toxicological profile of the broader chemical class.

Ethyl 4-aminobenzoate (B8803810) (Benzocaine): Ethyl 4-aminobenzoate, commonly known as benzocaine (B179285), is a widely used topical anesthetic. Its toxicological profile has been documented, revealing potential for localized irritation, allergic reactions, and more severe systemic effects. Localized effects can include redness, itching, or a rash at the application site. Allergic contact dermatitis, characterized by skin inflammation with redness, swelling, and blisters, can also occur. Systemic absorption, particularly through broken skin or mucous membranes, may lead to dizziness, confusion, and drowsiness. A significant, though rare, adverse effect associated with benzocaine is methemoglobinemia, a condition where hemoglobin in the blood is abnormally oxidized, reducing its oxygen-carrying capacity. Symptoms of methemoglobinemia include a bluish discoloration of the skin (cyanosis), headache, fatigue, and shortness of breath.

Butyl 4-aminobenzoate (Butamben): Butyl 4-aminobenzoate, or butamben, is another amino ester local anesthetic. Ingestion of this compound may be harmful. It is known to cause skin inflammation upon contact and can exacerbate pre-existing dermatitis. Similar to other local anesthetics, it can cause eye irritation. Systemic toxicity can manifest with symptoms like restlessness and excitement. Exposure to butamben may also lead to sensitivity dermatitis and methemoglobinemia.

常见问题

Q. What are the key synthetic routes for Methyl 3-aminobenzoate hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 3-aminobenzoic acid with methanol, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include:

- Temperature control : Maintaining 0–5°C during acid chloride formation prevents side reactions .

- pH optimization : Neutralization steps (pH 6–7) ensure efficient precipitation of intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .

Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?

The hydrochloride salt significantly enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, facilitating biological assays . Stability studies show:

Q. What analytical techniques are recommended for characterizing this compound?

Standard protocols include:

- NMR spectroscopy : Confirm esterification (δ 3.8–4.0 ppm for methoxy group) and protonation of the amine (δ 8.5–9.0 ppm) .

- HPLC : Monitor purity using a C18 column with 0.1% TFA in water/acetonitrile (retention time ~5.2 min) .

- Mass spectrometry : ESI-MS ([M+H]+ at m/z 186.1) validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Scale-up challenges include controlling exothermic reactions and byproduct formation (e.g., dimerization). Strategies:

- Flow chemistry : Continuous reactors reduce localized heating, improving yield by 15–20% .

- Catalytic additives : Trace amounts of DMAP (4-dimethylaminopyridine) accelerate esterification, reducing reaction time by 30% .

- In-line monitoring : FTIR tracks intermediate formation in real time, enabling dynamic adjustments .

Q. What structural analogs of this compound exhibit enhanced biological activity, and how are they synthesized?

Modifications to the aromatic ring or ester group alter bioactivity. For example:

Q. How do pH and ionic strength influence the compound’s stability in biological buffers?

Q. What computational methods are effective in predicting the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding to serotonin receptors (ΔG ≈ -9.2 kcal/mol) .

- MD simulations (GROMACS) : Reveals stable hydrogen bonding with active-site residues over 100-ns trajectories . Experimental validation via SPR (KD ≈ 120 nM) aligns with computational data .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。